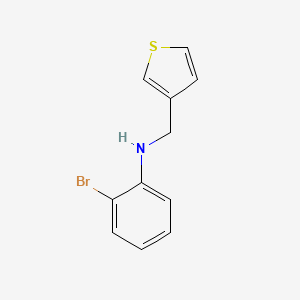

2-bromo-N-(thiophen-3-ylmethyl)aniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Research

Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in organic synthesis. nih.gov The amino group attached to the aromatic ring is highly susceptible to a variety of chemical transformations, making aniline derivatives versatile intermediates. nih.gov They are pivotal in the industrial production of dyes, polymers, pharmaceuticals, and agrochemicals. researchgate.net In medicinal chemistry, the aniline scaffold is a common feature in many drug molecules, contributing to their biological activity. The ability to modify the aniline ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and reactivity. acs.org

Importance of Thiophene (B33073) Moieties in Molecular Design

Thiophene is a five-membered, sulfur-containing heterocyclic aromatic compound. mdpi.com The thiophene nucleus is a significant pharmacophore in drug discovery and is present in numerous commercially available drugs. Its structural similarity to the benzene (B151609) ring allows it to act as a bioisostere, where the replacement of a phenyl group with a thienyl group can lead to molecules with retained or enhanced biological activity and improved properties. beilstein-journals.org Thiophene and its derivatives are also extensively used in the development of conductive polymers and other advanced materials. researchgate.netmdpi.comscilit.com The synthesis of molecules containing both aniline and thiophene rings has been a subject of interest for creating novel conductive polymers and precursors for complex heterocyclic systems. researchgate.netacs.org

Structural Context of 2-Bromo-N-(thiophen-3-ylmethyl)aniline within N-Substituted Arylamines

This compound belongs to the broad class of N-substituted arylamines. These are compounds where one of the hydrogen atoms of an arylamine's amino group is replaced by another organic substituent. rsc.org In this specific molecule, a 2-bromoaniline (B46623) core is N-substituted with a thiophen-3-ylmethyl group.

The structure of this compound is characterized by several key features:

An aniline ring substituted with a bromine atom at the ortho-position (position 2). The presence and position of the halogen can influence the molecule's reactivity and electronic properties.

A thiophene ring , which is an electron-rich aromatic system.

A methylene (B1212753) bridge (-CH2-) connecting the nitrogen atom of the aniline to the 3-position of the thiophene ring.

This arrangement places it within a family of compounds that are explored for their potential as intermediates in the synthesis of more complex molecules, including those with potential biological activity or applications in materials science. rsc.org The synthesis of N-substituted arylamines can be achieved through various methods, including reductive amination and transition metal-catalyzed cross-coupling reactions. rsc.org

While detailed research findings on the specific properties and applications of this compound are not extensively documented in publicly available literature, its chemical identity is established.

Interactive Table: Properties of this compound

| Property | Value |

| CAS Number | 1020994-77-7 |

| Molecular Formula | C11H10BrNS |

| Molecular Weight | 268.17 g/mol |

| Structure | A 2-bromophenyl group attached to a nitrogen atom, which is further bonded to a methylene group connected to the 3-position of a thiophene ring. |

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNS |

|---|---|

Molecular Weight |

268.17 g/mol |

IUPAC Name |

2-bromo-N-(thiophen-3-ylmethyl)aniline |

InChI |

InChI=1S/C11H10BrNS/c12-10-3-1-2-4-11(10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2 |

InChI Key |

CULOXIJZABWCFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CSC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo N Thiophen 3 Ylmethyl Aniline

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-bromo-N-(thiophen-3-ylmethyl)aniline reveals two primary disconnection points, leading to logical and accessible starting materials. The most straightforward disconnection is at the C-N bond, breaking the molecule into 2-bromoaniline (B46623) and a suitable thiophen-3-ylmethyl electrophile. A secondary approach involves disconnecting the C-Br bond, suggesting a late-stage bromination of the N-(thiophen-3-ylmethyl)aniline precursor.

| Disconnection Strategy | Key Precursors |

| C-N Bond Disconnection | 2-Bromoaniline and 3-(halomethyl)thiophene (e.g., 3-thenyl bromide) or Thiophene-3-carbaldehyde |

| C-Br Bond Disconnection | N-(Thiophen-3-ylmethyl)aniline and a brominating agent (e.g., NBS) |

Synthesis of 2-Bromoaniline Derivatives

2-Bromoaniline is a critical precursor and can be synthesized through several established methods. A common laboratory-scale synthesis involves the reduction of 2-bromonitrobenzene. This reduction can be effectively carried out using various reducing agents, such as iron powder in the presence of an acid.

Another route to 2-bromoaniline starts from aniline (B41778) itself. Direct bromination of aniline with bromine water typically leads to the formation of 2,4,6-tribromoaniline (B120722) due to the high activation of the aromatic ring by the amino group. To achieve mono-bromination at the ortho position, the reactivity of the amino group must be attenuated. This is commonly achieved by protecting the amino group as an acetanilide (B955). The resulting acetanilide is less activated, allowing for more controlled bromination. Subsequent hydrolysis of the bromoacetanilide (B25293) yields the desired 2-bromoaniline. However, this method often produces a mixture of ortho and para isomers, necessitating chromatographic separation.

A more regioselective synthesis of 2-bromoaniline can be achieved starting from bromobenzene (B47551). The process involves nitration of bromobenzene, which yields a mixture of 2-bromonitrobenzene and 4-bromonitrobenzene. The ortho-isomer can be separated and then reduced to 2-bromoaniline.

Synthesis of 3-(Hydroxymethyl)thiophene Precursors

The thiophene-containing fragment can be introduced as either an electrophile for nucleophilic substitution or as an aldehyde for reductive amination.

For nucleophilic substitution, 3-(halomethyl)thiophene, such as 3-thenyl bromide, is a suitable precursor. 3-Thenyl bromide can be synthesized from 3-methylthiophene (B123197) via radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under photochemical conditions. Care must be taken during this reaction to favor benzylic bromination over ring bromination.

For reductive amination, thiophene-3-carbaldehyde is the required precursor. This aldehyde can be prepared through various formylation reactions of thiophene (B33073). One common method is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce the formyl group onto the thiophene ring. However, this reaction on unsubstituted thiophene preferentially yields thiophene-2-carbaldehyde. To obtain the 3-isomer, one might start with a 3-substituted thiophene that can be converted to the aldehyde, or employ a directed metalation strategy. For instance, 3-bromothiophene (B43185) can be lithiated at the 3-position followed by quenching with DMF to yield thiophene-3-carbaldehyde.

N-Alkylation Approaches for Formation of the Aniline-Thiophene Linkage

The formation of the C-N bond between the 2-bromoaniline and the thiophene-3-ylmethyl moiety is a pivotal step in the synthesis of the target molecule. This can be accomplished through two primary methods: nucleophilic substitution and reductive amination.

Nucleophilic Substitution Reactions

This approach involves the reaction of the nucleophilic amino group of 2-bromoaniline with an electrophilic thiophene-3-ylmethyl derivative, typically 3-thenyl bromide or a related halide. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

A significant challenge in the N-alkylation of 2-bromoaniline is a potential rearrangement where the bromine atom migrates from the ortho to the para position. This rearrangement has been observed under basic N-alkylation conditions with benzyl (B1604629) bromide and is thought to proceed via an intermolecular mechanism. To circumvent this, careful selection of reaction conditions is crucial. The use of a non-nucleophilic base and a polar aprotic solvent may help to suppress this side reaction.

| Reaction | Reactants | Typical Conditions | Potential Issues |

| Nucleophilic Substitution | 2-Bromoaniline, 3-Thenyl bromide | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile), Heat | Rearrangement of 2-bromoaniline to 4-bromoaniline (B143363) derivatives, Over-alkylation to form the tertiary amine. |

Reductive Amination Methodologies

Reductive amination provides an alternative and often more controlled method for the formation of the C-N bond. This two-step, one-pot process involves the initial reaction of 2-bromoaniline with thiophene-3-carbaldehyde to form an imine intermediate. The imine is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for the reduction of the imine. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used due to their mildness and selectivity. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective reagent, particularly for reactions with less reactive amines. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol, or an aprotic solvent such as dichloromethane (B109758) or 1,2-dichloroethane. The addition of a catalytic amount of acid can facilitate the initial imine formation.

| Reaction | Reactants | Typical Reducing Agents | Typical Solvents |

| Reductive Amination | 2-Bromoaniline, Thiophene-3-carbaldehyde | NaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst (e.g., Pd/C) | Methanol, Ethanol, Dichloromethane, 1,2-Dichloroethane |

Regioselective Bromination Strategies in N-(Thiophen-3-ylmethyl)aniline Synthesis

An alternative synthetic route involves the formation of the aniline-thiophene linkage first, followed by the regioselective bromination of the resulting N-(thiophen-3-ylmethyl)aniline. The success of this strategy hinges on the ability to selectively introduce a bromine atom at the 2-position of the aniline ring.

The regiochemical outcome of the bromination is determined by the directing effects of the substituents on the aromatic ring. The secondary amino group is a strong activating group and an ortho-, para-director. The thiophene ring itself is also susceptible to electrophilic substitution, primarily at the 2- and 5-positions. Therefore, the bromination of N-(thiophen-3-ylmethyl)aniline will be a competitive process between the aniline and thiophene rings.

To achieve selective bromination on the aniline ring, the reaction conditions must be carefully controlled. The use of a mild brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent is a common approach. The choice of solvent can significantly influence the regioselectivity of the reaction. Polar solvents may favor substitution on the more activated aniline ring.

The steric hindrance provided by the bulky thiophen-3-ylmethyl group at the nitrogen atom might influence the ortho/para ratio of the bromination on the aniline ring. It is plausible that the ortho-positions could be sterically hindered, potentially favoring bromination at the para-position. Achieving selective bromination at the ortho-position might require the use of a directing group strategy or specific brominating reagents that favor ortho-substitution. Without experimental data on this specific substrate, predicting the exact regioselectivity remains challenging.

| Substrate | Brominating Agent | Expected Major Products (Aniline Ring) | Expected Major Products (Thiophene Ring) |

| N-(Thiophen-3-ylmethyl)aniline | NBS | 4-Bromo-N-(thiophen-3-ylmethyl)aniline, this compound | N-(2-Bromo-thiophen-3-ylmethyl)aniline, N-(5-Bromo-thiophen-3-ylmethyl)aniline |

Direct Halogenation Protocols

Direct bromination of N-(thiophen-3-ylmethyl)aniline presents a formidable challenge in achieving the desired regioselectivity for the ortho-position on the aniline ring. The amino group in aniline is a potent activating group, which directs electrophilic aromatic substitution to the ortho and para positions. Consequently, the reaction of aniline with bromine typically results in the formation of 2,4,6-tribromoaniline. google.com Even with milder brominating agents, a mixture of ortho- and para-isomers, along with polybrominated products, is often unavoidable.

The high reactivity of the aniline ring often leads to a lack of selectivity, making direct bromination an inefficient method for obtaining the specific 2-bromo isomer. The reaction of N,N-dialkylaniline N-oxides with thionyl bromide has been shown to be highly regioselective for the para-position, while treatment with thionyl chloride favors the ortho-position. nih.gov However, the applicability of this method to secondary anilines like N-(thiophen-3-ylmethyl)aniline would require further investigation. Given these challenges, direct halogenation is generally not the preferred method for the targeted synthesis of this compound.

Protective Group Chemistry in Controlled Bromination

To circumvent the issues of polybromination and lack of regioselectivity associated with direct halogenation, a common and effective strategy involves the use of a protecting group on the amine functionality. Acetylation of the amine to form an acetanilide is a widely employed technique that moderates the activating effect of the amino group. This is because the lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, thereby reducing the electron-donating capacity towards the aromatic ring. stackexchange.com

This diminished activation allows for a more controlled bromination, typically favoring the para-position due to the steric hindrance of the acetyl group, which disfavors ortho-substitution. stackexchange.comechemi.com A plausible synthetic route to this compound using this strategy would involve:

Protection: Reaction of N-(thiophen-3-ylmethyl)aniline with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form N-acetyl-N-(thiophen-3-ylmethyl)aniline.

Bromination: Subsequent electrophilic bromination of the protected intermediate. While para-bromination is generally favored, the steric bulk of the thiophen-3-ylmethyl group might influence the ortho/para ratio. Careful selection of the brominating agent and reaction conditions, such as temperature and solvent, can be used to optimize the yield of the desired ortho-isomer. mdpi.com

Deprotection: Finally, removal of the acetyl group, typically via acidic or basic hydrolysis, would yield the target compound, this compound. Mild deprotection conditions, for instance using a Schwartz reagent, can be employed to avoid side reactions. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Constructing the Molecular Framework

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile approach to forming the C-N bond in this compound. These methods typically involve the coupling of an aryl halide with an amine in the presence of a palladium or copper catalyst.

Application of Suzuki Cross-Coupling in Related N-Aryl Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation and has been adapted for the synthesis of N-aryl compounds, although it is less common than other methods for direct C-N bond formation. researchgate.net The reaction typically involves the coupling of an aryl boronic acid with an aryl halide. While not the most direct route for synthesizing an arylamine, a Suzuki coupling could be envisioned in a multi-step synthesis. For instance, coupling of an appropriately substituted thiophene boronic acid with a bromoaniline derivative could be a key step in building a precursor to the target molecule. wikipedia.org

Alternative Cross-Coupling Strategies for Arylamine Synthesis

The Buchwald-Hartwig amination is a highly effective and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. rug.nllibretexts.org This reaction is particularly well-suited for the synthesis of this compound. Two primary disconnection approaches can be considered:

Route A: Coupling of 2-bromoaniline with a thiophen-3-ylmethyl halide (e.g., 3-(bromomethyl)thiophene).

Route B: Coupling of thiophen-3-ylmethylamine with 1,2-dibromobenzene.

The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine (B1218219) ligand (e.g., BINAP, XPhos, SPhos) is critical for achieving high yields and reaction rates. rug.nlacsgcipr.org Bidentate phosphine ligands, for example, have been shown to be effective in preventing the formation of inactive palladium dimers and accelerating the reaction. rug.nl

Other transition metal-catalyzed methods, such as the Ullmann condensation, which typically employs a copper catalyst, also provide a viable, though often harsher, alternative for the N-arylation of amines. beilstein-journals.org

Optimization of Synthetic Pathways and Reaction Conditions

Solvent Selection and Reaction Temperature Effects

The optimization of reaction conditions is paramount for maximizing the yield and purity of the desired product while minimizing side reactions and reaction times.

In the context of protective group chemistry and bromination , the choice of solvent can influence the regioselectivity. Polar protic solvents, for instance, have been shown to affect the outcome of bromination of phenolic compounds. mdpi.com The reaction temperature also plays a crucial role; lower temperatures are often employed to control the reactivity of the brominating agent and improve selectivity. echemi.com

For Buchwald-Hartwig amination reactions , solvent choice significantly impacts the reaction rate and outcome. Polar aprotic solvents are commonly used. The temperature is another critical parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition and the formation of undesired byproducts. The optimal temperature is often determined empirically for a specific set of substrates and catalyst system.

Below is an interactive data table summarizing the potential effects of solvent and temperature on key reaction types for the synthesis of this compound.

| Reaction Type | Parameter | Solvent | Effect | Temperature | Effect |

| Bromination of Acetanilide | Selectivity | Acetic Acid | Common solvent, can influence reaction rate. | Low (e.g., 0-25 °C) | Can improve regioselectivity and prevent polybromination. |

| Halogenated Solvents (e.g., CCl₄) | Can alter the reactivity of the brominating agent. | Room Temperature | Often sufficient for the reaction to proceed. | ||

| Buchwald-Hartwig Amination | Rate & Yield | Toluene (B28343) | Common non-polar solvent. | High (e.g., 80-110 °C) | Generally required for efficient coupling. |

| Dioxane | Polar aprotic solvent, often effective. | High (e.g., 80-110 °C) | Can lead to faster reaction times. | ||

| DMF/DMAc | Highly polar aprotic solvents. | Variable | Can promote solubility but may lead to side reactions at high temperatures. |

Catalyst and Ligand System Development

The synthesis of N-arylheteroaromatic compounds such as this compound heavily relies on the advancements in catalyst and ligand system development, particularly within the realm of palladium-catalyzed cross-coupling reactions. The efficiency, selectivity, and substrate scope of these reactions are intricately linked to the choice of the palladium source and, more critically, the nature of the ancillary ligand. Research in this area focuses on creating more active, stable, and versatile catalytic systems that can operate under milder conditions and tolerate a wide array of functional groups.

The Buchwald-Hartwig amination is a cornerstone for the formation of the C-N bond between an aryl halide (2-bromoaniline) and an amine (thiophen-3-ylmethanamine). wikipedia.orgacsgcipr.org The development of this reaction has seen several generations of catalyst systems, each offering significant improvements. Early systems often required harsh reaction conditions and had limited substrate scope. The evolution of specialized phosphine ligands has been instrumental in overcoming these limitations.

Key developments in ligand design have focused on creating electron-rich and sterically hindered phosphine ligands. These characteristics are believed to promote the crucial steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and reductive elimination of the final product. Sterically bulky ligands can also prevent the formation of inactive palladium dimers and facilitate the coupling of less reactive substrates. wikipedia.org

For the synthesis of thiophene-containing diarylamines, palladium-catalyzed amination has been shown to be effective. thieme-connect.de The choice of ligand is crucial, with bidentate phosphine ligands like diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF) demonstrating efficacy in the coupling of primary amines. wikipedia.org More advanced, sterically hindered monophosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, t-BuXPhos), have further expanded the scope and efficiency of these reactions, often allowing for lower catalyst loadings and milder reaction conditions. nih.gov

In addition to the ligand, the choice of palladium precursor, base, and solvent plays a significant role in optimizing the reaction. Common palladium sources include Pd(OAc)₂ and [Pd(allyl)Cl]₂. The base is essential for the deprotonation of the amine and regeneration of the catalyst; inorganic bases like Cs₂CO₃ and strong organic bases are frequently employed. thieme-connect.denih.gov Non-polar aprotic solvents such as toluene and 1,4-dioxane (B91453) are common, though efforts are being made to develop systems that work in more environmentally benign solvents. acsgcipr.orgnih.gov

The following tables summarize findings from research on catalyst and ligand systems for reactions analogous to the synthesis of this compound, such as the coupling of aryl halides with amines or the arylation of thiophenes.

| Catalyst/Precatalyst | Ligand | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | X-Phos or PtBu₃ | Direct C-H Arylation of Thiophene | Effective for the direct activation of C-H bonds on the thiophene ring, leading to arylated products. | mdpi.com |

| [Pd(allyl)Cl]₂ | t-BuXPhos | Buchwald-Hartwig Amination | An efficient system for coupling aryl bromides with various secondary amines. | nih.gov |

| Pd(PPh₃)₄ | - (PPh₃ is the ligand) | Suzuki Cross-Coupling | Used in the synthesis of thiophene-containing imines, demonstrating the utility of palladium(0) catalysts in C-C bond formation. | mdpi.comresearchgate.netnih.gov |

| Pd(OAc)₂ | None (Ligand-less) | Direct 5-Arylation of Thiophenes | Low concentrations of Pd(OAc)₂ can efficiently catalyze the direct arylation of thiophenes without the need for an external ligand, offering a more economical and environmentally attractive method. | researchgate.netrsc.org |

| PdCl(C₃H₅)(dppb) | dppb | Direct 5-Arylation of Thiophene Derivatives | Provides regioselective arylation of thiophene derivatives bearing amide substituents. | researchgate.net |

| Base | Solvent | Reaction Type | Observations | Reference |

|---|---|---|---|---|

| Cs₂CO₃ | Not specified | Buchwald-Hartwig Coupling | Effective under mild conditions for the amination of polysubstituted bromothiophenes. | thieme-connect.de |

| t-BuOLi | Toluene | Buchwald-Hartwig Amination | Identified as a highly effective base for the coupling of bromobenzene with carbazole. Cs₂CO₃ also showed high efficacy. | nih.gov |

| K₃PO₄ | Not specified | Suzuki Cross-Coupling | Utilized in the synthesis of substituted (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs. | mdpi.comresearchgate.netnih.gov |

| KOAc | DMAc | Direct 5-Arylation of Thiophenes | Used in ligand-less palladium-catalyzed direct arylation, with the major waste product being HBr associated with the base. | researchgate.netrsc.org |

| K₂CO₃ or KOAc | Various (e.g., DMAc) | Direct C-H Arylation | The choice and amount of base are critical for optimizing the regioselectivity and yield of the arylation on thieno-pyrimidines. | mdpi.com |

Chemical Reactivity and Derivatization Pathways of 2 Bromo N Thiophen 3 Ylmethyl Aniline

Transformations Involving the Aniline (B41778) Nitrogen

The nitrogen atom of the aniline group is a primary site for reactions, owing to its nucleophilicity.

The secondary amine in 2-bromo-N-(thiophen-3-ylmethyl)aniline can undergo N-alkylation with alkyl halides or other alkylating agents, typically in the presence of a base to neutralize the acidic proton. researchgate.netorganic-chemistry.org This reaction introduces an additional alkyl group onto the nitrogen atom. Similarly, N-acylation can be achieved by reacting the parent compound with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, to yield the corresponding amides. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reagent | Product | Reaction Type |

| Methyl iodide (CH₃I) | 2-bromo-N-methyl-N-(thiophen-3-ylmethyl)aniline | N-Alkylation |

| Acetyl chloride (CH₃COCl) | N-(2-bromophenyl)-N-(thiophen-3-ylmethyl)acetamide | N-Acylation |

| Benzyl (B1604629) bromide (C₆H₅CH₂Br) | N-benzyl-2-bromo-N-(thiophen-3-ylmethyl)aniline | N-Alkylation |

While this compound is a secondary amine and thus cannot directly form a stable imine through condensation with aldehydes or ketones, its primary amine analogue, 2-bromoaniline (B46623), can. masterorganicchemistry.combeilstein-journals.org The resulting imines, or Schiff bases, are versatile intermediates in organic synthesis. organic-chemistry.orglibretexts.org For this compound, reactions with carbonyl compounds would not proceed via the typical imine formation pathway available to primary amines. libretexts.org

The primary aromatic amine functionality is necessary for diazotization reactions. organic-chemistry.orgresearchgate.net Therefore, this compound, being a secondary amine, cannot directly undergo diazotization. However, the precursor 2-bromoaniline can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. researchgate.net This intermediate is highly versatile and can undergo a variety of replacement reactions, such as the Sandmeyer reaction, to introduce a wide range of substituents onto the aromatic ring. nih.gov

Table 2: Potential Diazotization and Replacement Reactions of 2-Bromoaniline

| Reagent(s) | Product of Replacement | Reaction Name |

| 1. NaNO₂, HCl2. CuCl | 1-bromo-2-chlorobenzene | Sandmeyer Reaction |

| 1. NaNO₂, HCl2. CuBr | 1,2-dibromobenzene | Sandmeyer Reaction |

| 1. NaNO₂, HCl2. CuCN | 2-bromobenzonitrile | Sandmeyer Reaction |

| 1. NaNO₂, HBF₄2. Heat | 1-bromo-2-fluorobenzene | Schiemann Reaction |

| 1. NaNO₂, HCl2. H₂O, Heat | 2-bromophenol | - |

Reactivity of the Thiophene (B33073) Moiety

The thiophene ring is an electron-rich aromatic system and is susceptible to various transformations.

The thiophene ring in this compound is expected to undergo electrophilic aromatic substitution. total-synthesis.comresearchgate.net The substituent at the 3-position will direct incoming electrophiles primarily to the 2- and 5-positions of the thiophene ring. byjus.comnih.gov Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. libretexts.org

Table 3: Predicted Products of Electrophilic Aromatic Substitution on the Thiophene Ring

| Reagent(s) | Electrophile | Predicted Major Product(s) |

| HNO₃, H₂SO₄ | NO₂⁺ | 2-bromo-N-((2-nitrothiophen-3-yl)methyl)aniline and 2-bromo-N-((5-nitrothiophen-3-yl)methyl)aniline |

| Br₂, FeBr₃ | Br⁺ | 2-bromo-N-((2-bromothiophen-3-yl)methyl)aniline and 2-bromo-N-((5-bromothiophen-3-yl)methyl)aniline |

| SO₃, H₂SO₄ | SO₃ | 3-(((2-bromophenyl)amino)methyl)thiophene-2-sulfonic acid and 3-(((2-bromophenyl)amino)methyl)thiophene-5-sulfonic acid |

| CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(3-(((2-bromophenyl)amino)methyl)thiophen-2-yl)ethanone and 1-(3-(((2-bromophenyl)amino)methyl)thiophen-5-yl)ethanone |

The thiophene ring can be deprotonated at the acidic C-H positions (typically the 2- and 5-positions) using strong bases like organolithium reagents (e.g., n-butyllithium), a process known as metalation. researchgate.netrsc.org The resulting organolithium species is a potent nucleophile and can react with a variety of electrophiles in a quenching step. This allows for the introduction of a wide range of functional groups onto the thiophene ring.

Table 4: Examples of Metalation and Electrophilic Quenching of the Thiophene Moiety

| 1. Metalating Agent2. Electrophile | Functional Group Introduced |

| 1. n-BuLi2. CO₂ | Carboxylic acid (-COOH) |

| 1. n-BuLi2. DMF | Aldehyde (-CHO) |

| 1. n-BuLi2. I₂ | Iodine (-I) |

| 1. n-BuLi2. (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

Reactions of the Bromo-Substituent

The carbon-bromine bond in this compound is a focal point for a range of chemical transformations. The electron-rich nature of the aniline ring, combined with the steric and electronic influence of the N-(thiophen-3-ylmethyl) group, dictates the reactivity of the bromo-substituent.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent in this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. While specific examples for this compound are not extensively documented, the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with a variety of boronic esters has been successfully demonstrated, suggesting a similar reactivity for the target compound. nih.gov These reactions are typically carried out in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netrsc.orgmdpi.com The choice of ligand for the palladium catalyst can be crucial for achieving high yields and functional group tolerance. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Related o-Bromoanilines

| Entry | Aryl Bromide | Boronic Ester/Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 2-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 2-Aminobiphenyl | 95 |

| 2 | 2-Bromo-4-methylaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 4-Methyl-4'-methoxybiphenyl-2-amine | 88 |

| 3 | 2-Bromoaniline | Thiophene-2-boronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | 2-(Thiophen-2-yl)aniline | 86 |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgbeilstein-journals.org The copper-free variant of the Sonogashira coupling has also been developed, offering milder reaction conditions. beilstein-journals.org Given the successful Sonogashira coupling of various aryl bromides, including bromoanilines, it is anticipated that this compound would undergo this transformation to yield the corresponding alkynyl-substituted derivative. beilstein-journals.orgorganic-chemistry.orgnih.govresearchgate.net

Table 2: Examples of Sonogashira Coupling with Related Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂/P(p-tol)₃ | None | DBU | THF | 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol | High |

| 2 | Iodobenzene | Phenylacetylene | Diatomite-Pd(II)salophen | None | Et₃N | None | Diphenylacetylene | 97 |

| 3 | Bromobenzene (B47551) | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | Diphenylacetylene | 95 |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgacsgcipr.org This reaction would allow for the introduction of a secondary or tertiary amine at the 2-position of the aniline ring of this compound. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of the Buchwald-Hartwig amination. nih.govnih.gov A variety of (hetero)aryl halides and amines have been shown to be suitable substrates for this reaction. nih.govmit.edu

Table 3: Examples of Buchwald-Hartwig Amination with Aryl Halides

| Entry | Aryl Halide | Amine | Pd Precatalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | Toluene | N-Phenylcarbazole | High |

| 2 | 4-Bromotoluene | Aniline | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 4-Methyl-N-phenylaniline | 98 |

| 3 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 4-(4-Methylphenyl)morpholine | 95 |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub The aniline ring in this compound is generally electron-rich due to the amino group, which disfavors a classical SNAr mechanism. In such cases, the bromide is a relatively poor leaving group compared to fluoride. nih.gov

However, under forcing conditions or with highly reactive nucleophiles, SNAr-type reactions on unactivated aryl halides can sometimes be achieved. pressbooks.pub The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a temporary loss of aromaticity in a Meisenheimer complex. researchgate.net The stability of this intermediate is crucial for the reaction to proceed. Without strong electron-withdrawing groups, the energy barrier for the formation of the Meisenheimer complex is generally high.

In some instances, nucleophilic substitution on aryl halides can proceed via an elimination-addition mechanism involving a benzyne (B1209423) intermediate, particularly with strong bases under harsh conditions. pressbooks.pub

Halogen-metal exchange is a powerful method for the preparation of organometallic reagents from organic halides. wikipedia.org The bromo-substituent in this compound can be exchanged with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate. wikipedia.orgias.ac.in This transformation is usually achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu

The resulting aryllithium or Grignard reagent is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce various functional groups. This two-step sequence of halogen-metal exchange followed by quenching with an electrophile allows for the synthesis of a diverse array of derivatives. The presence of the secondary amine proton in this compound could potentially interfere with the halogen-metal exchange by acting as an acidic site. However, protocols have been developed for performing halogen-metal exchange on substrates bearing acidic protons. nih.gov

Table 4: Electrophiles for Quenching Organometallic Intermediates

| Electrophile | Functional Group Introduced |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes/Ketones | Secondary/Tertiary alcohol |

| Esters | Ketone/Tertiary alcohol |

| Alkyl halides | Alkyl group |

| Disulfides | Thioether |

| Isocyanates | Amide |

Multi-Component Reactions and Cycloaddition Chemistry

The structural components of this compound, namely the bromoaniline and thiophene moieties, suggest its potential participation in multi-component reactions (MCRs) and cycloaddition reactions, leading to the rapid construction of complex molecular scaffolds.

Cycloaddition reactions, such as [3+2] cycloadditions, are powerful methods for the synthesis of five-membered rings. N-aryl α-amino acids, which share some structural similarity with the N-substituted aniline portion of the target molecule, have been shown to participate in formal [3+2] cycloadditions. rsc.orgchemrxiv.orgmdpi.comchemrxiv.org The aniline nitrogen and the thiophene ring could potentially act as components in various cycloaddition pathways, although this remains an area for further investigation.

Advanced Strategies for Structural Derivatization

Advanced derivatization of this compound can be envisioned through the sequential or combined application of the reactions described above. For instance, a palladium-catalyzed cross-coupling reaction at the bromo-position could be followed by a functionalization of the thiophene ring or the secondary amine.

Furthermore, directed metalation strategies could offer regioselective functionalization. The secondary amine, after deprotonation, could direct an ortho-lithiation to the aniline ring, although the presence of the bromo-substituent would likely lead to halogen-metal exchange as the preferred pathway.

The combination of halogen-metal exchange with subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Negishi or Stille couplings) of the in situ generated organometallic species provides a powerful tool for the synthesis of complex derivatives that may not be accessible through direct cross-coupling of the parent bromide.

Finally, the development of novel catalytic systems and reaction conditions continues to expand the toolkit for the derivatization of aryl halides. These advancements will undoubtedly open up new avenues for the selective and efficient modification of this compound and related compounds.

Computational and Theoretical Investigations of 2 Bromo N Thiophen 3 Ylmethyl Aniline

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Currently, there is a notable absence of publicly available scientific literature detailing Density Functional Theory (DFT) studies specifically focused on the electronic structure and stability of 2-bromo-N-(thiophen-3-ylmethyl)aniline. While DFT is a widely utilized method for investigating the structural and electronic properties of various organic molecules, including thiophene (B33073) derivatives, dedicated research on this particular compound has not been reported.

Theoretical investigations on analogous thiophene-containing compounds often employ DFT calculations to predict molecular geometries, Mulliken atomic charges, and other electronic properties to understand their stability and reactivity. Such studies typically involve geometry optimization to find the most stable conformation of the molecule. For instance, in related Schiff bases containing a thiophene ring, DFT has been used to determine that the E-isomer is generally more stable than the Z-isomer due to lower steric hindrance. However, without specific calculations for this compound, any discussion of its electronic structure and stability would be purely speculative.

Analysis of Frontier Molecular Orbitals (FMOs)

A detailed analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—for this compound is not available in published research. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.

For other thiophene derivatives, FMO analysis has been conducted to understand their electronic properties and reactivity. These studies show that the distribution of HOMO and LUMO orbitals can provide insights into the electron-donating and electron-accepting capabilities of different parts of the molecule. In the absence of specific research on this compound, the precise energies of its HOMO and LUMO, as well as their spatial distribution, remain undetermined.

Mapping of Molecular Electrostatic Potential (MESP)

No specific studies detailing the Molecular Electrostatic Potential (MESP) map of this compound have been found in the scientific literature. MESP maps are valuable tools for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The map typically uses a color spectrum where red indicates regions of negative electrostatic potential (electron-rich) and blue indicates regions of positive electrostatic potential (electron-poor).

In computational studies of similar aromatic and heterocyclic compounds, MESP analysis helps to identify the reactive sites. For instance, in thiophene sulfonamide derivatives, the most negative electrostatic potential is often located on the oxygen atoms of the sulfonyl group, indicating these as likely sites for electrophilic attack. Without a dedicated computational study for this compound, a precise MESP map and the identification of its specific reactive sites are not available.

Reactivity Descriptors and Mechanistic Insights

Calculation of Ionization Energy and Electron Affinity

Specific values for the ionization energy and electron affinity of this compound, derived from quantum chemical calculations, are not documented in existing research. Ionization energy (I) is the energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when an electron is added. These values are fundamental in understanding the reactivity of a compound.

In theoretical studies of other organic molecules, these parameters are often calculated from the energies of the HOMO and LUMO orbitals using Koopmans' theorem (I ≈ -EHOMO and A ≈ -ELUMO).

Table 1: Hypothetical Reactivity Parameters (Illustrative Only)

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Ionization Energy (I) | Data not available |

| Electron Affinity (A) | Data not available |

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available.

Determination of Chemical Hardness and Softness Parameters

There are no reported values for the chemical hardness (η) and softness (S) of this compound. These global reactivity descriptors are derived from the ionization energy and electron affinity and provide insight into the stability and reactivity of a molecule. Chemical hardness is a measure of the resistance to a change in electron distribution, while softness is the reciprocal of hardness.

The formulas used to calculate these parameters are:

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

In computational studies of other compounds, these parameters are used to predict their behavior in chemical reactions. For example, a molecule with a large energy gap between HOMO and LUMO will have a high chemical hardness and low reactivity. Without the foundational values of ionization energy and electron affinity for this compound, its chemical hardness and softness cannot be determined.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Computational Modeling of Reaction Mechanisms and Transition States

The investigation of reaction mechanisms involving this compound can be significantly illuminated through computational modeling. Density Functional Theory (DFT) is a primary tool for elucidating the potential energy surfaces of reactions, helping to identify intermediates, and characterizing the transition states that connect them. Methods such as M06-2X and B3LYP, often paired with basis sets like 6-311++G(d,p), are frequently employed to optimize the geometries of reactants, products, and transition states. asianpubs.orgmdpi.com

In a typical study, a proposed reaction pathway, such as N-dealkylation, electrophilic aromatic substitution on the aniline (B41778) or thiophene ring, or oxidation, would be modeled. The process begins with the identification of all stationary points on the potential energy surface. Transition state (TS) structures represent the highest energy point along the reaction coordinate. Computationally, a transition state is located and confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

To verify that a calculated transition state connects the intended reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is performed. mdpi.com This analysis maps the minimum energy path from the transition state downhill to the corresponding reactant and product, confirming the proposed mechanism. The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction's kinetic feasibility. For example, in reactions involving aniline derivatives, computational studies have successfully elucidated the mechanisms of interaction with radicals by mapping the potential energy surface and identifying the most favorable reaction pathways based on the calculated energy barriers. mdpi.com Similarly, mechanisms of cycloaddition reactions involving thiophene derivatives have been explored, revealing stepwise pathways involving zwitterionic intermediates rather than concerted processes. nih.gov

Theoretical Spectroscopic Characterization

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which can aid in the interpretation of experimental data or provide insights in its absence.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

The theoretical prediction of ¹H and ¹³C NMR chemical shifts is a valuable method for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is the most common approach for calculating NMR isotropic shielding constants. researchgate.net These shielding constants are then converted into chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions allows for the assignment of complex spectra and can help distinguish between different isomers. researchgate.net Calculations are generally performed on the molecule's optimized geometry in a simulated solvent to better approximate experimental conditions. For this compound, theoretical calculations would provide predicted shifts for each unique proton and carbon atom, aiding in the assignment of experimental spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical computational outputs for analogous structures.)

¹H NMR Predictions| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| N-H | 5.15 |

| CH₂ | 4.42 |

| Thiophene H-2 | 7.30 |

| Thiophene H-4 | 7.10 |

| Thiophene H-5 | 7.45 |

| Aniline H-3 | 7.25 |

| Aniline H-4 | 6.80 |

| Aniline H-5 | 7.18 |

¹³C NMR Predictions

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₂ | 45.8 |

| Aniline C-1 (C-N) | 145.2 |

| Aniline C-2 (C-Br) | 111.5 |

| Aniline C-3 | 132.9 |

| Aniline C-4 | 115.8 |

| Aniline C-5 | 129.1 |

| Aniline C-6 | 118.4 |

| Thiophene C-2 | 127.3 |

| Thiophene C-3 (C-CH₂) | 140.1 |

| Thiophene C-4 | 123.5 |

Vibrational Frequency Analysis (e.g., Infrared and Raman Spectroscopy)

Vibrational spectroscopy is a key technique for identifying functional groups and confirming molecular structure. Computational methods, particularly DFT, can calculate the harmonic vibrational frequencies corresponding to a molecule's normal modes of vibration. asianpubs.org These calculations are performed on the optimized molecular geometry. The resulting frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, the calculated frequencies are typically multiplied by a scaling factor, which is specific to the level of theory and basis set used. asianpubs.org

For this compound, a computational frequency analysis would predict the positions of key vibrational bands. This includes the N-H stretching frequency, aromatic and aliphatic C-H stretches, C=C stretching modes of the aniline and thiophene rings, C-N stretching, and the C-Br stretching vibration. The analysis also provides the theoretical infrared intensities and Raman activities for each mode, allowing for the simulation of the full IR and Raman spectra. researchgate.net

Table 2: Selected Predicted Vibrational Frequencies for this compound (Note: These are hypothetical unscaled values based on typical computational outputs for analogous structures.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3450 | Medium |

| Aromatic C-H Stretch | 3100 - 3050 | Medium-Weak |

| Aliphatic C-H Stretch | 2980 - 2920 | Medium |

| C=C Ring Stretch (Aniline) | 1610, 1580 | Strong |

| C=C Ring Stretch (Thiophene) | 1550, 1480 | Strong |

| CH₂ Scissoring | 1450 | Medium |

| C-N Stretch | 1310 | Strong |

| C-S Stretch (Thiophene) | 700 | Medium |

| C-Br Stretch | 650 | Strong |

Electronic Absorption Spectra (UV-Vis) Calculations

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic absorption spectra of molecules in the ultraviolet-visible (UV-Vis) range. scielo.org.za This method computes the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax). The calculation also provides the oscillator strength (f) for each transition, which is related to the intensity of the absorption band. scielo.org.za

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aniline and thiophene aromatic systems. TD-DFT calculations can predict the λmax values for these transitions and identify the specific molecular orbitals involved (e.g., transitions from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). scielo.org.za These calculations are sensitive to the choice of functional and basis set, and are often performed in a simulated solvent environment to account for solvatochromic shifts.

Table 3: Predicted Electronic Absorption Properties of this compound (Note: These are hypothetical values based on typical TD-DFT outputs for analogous structures.)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 315 | 0.25 | HOMO → LUMO | π→π |

| 270 | 0.48 | HOMO-1 → LUMO | π→π |

| 235 | 0.31 | HOMO → LUMO+1 | π→π* |

Applications of 2 Bromo N Thiophen 3 Ylmethyl Aniline As a Synthetic Intermediate

Precursor for the Design and Synthesis of Advanced Organic Materials

The unique electronic properties of thiophene (B33073) and aniline (B41778) moieties make them fundamental building blocks for organic electronic materials. Thiophene-based polymers are known for their conductivity and are widely used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). ekb.eg Similarly, polyaniline is a well-known conducting polymer whose properties can be tuned through substitution on the aromatic ring. nih.govqscience.com

2-Bromo-N-(thiophen-3-ylmethyl)aniline serves as an ideal precursor for creating advanced polymeric and small-molecule materials. The aniline and thiophene units can be incorporated into polymer backbones through oxidative polymerization. ekb.eg The bromine atom on the aniline ring provides a crucial handle for further modification via cross-coupling reactions, such as the Suzuki or Stille reactions. This allows for the introduction of various aryl or vinyl groups, which can fine-tune the electronic and photophysical properties of the resulting materials, such as their bandgap, charge mobility, and absorption spectra. unito.it

For instance, copolymers of aniline and substituted anilines have been shown to exhibit improved solubility and processability compared to unsubstituted polyaniline, which is critical for device fabrication. qscience.com The incorporation of a bromo-substituent can also influence the final electronic properties of the material. mdpi.com By polymerizing derivatives of this compound, or by using it as a building block in the synthesis of more complex monomers, materials with tailored properties for applications in sensors and transistors can be developed. rsc.org

Below is a table representing how monomers based on similar scaffolds are used to synthesize polymers for organic electronics.

| Monomer Type | Polymerization Method | Resulting Polymer Application | Reference |

| Diketopyrrolopyrrole (DPP) with thienyl groups | Suzuki cross-coupling | Organic Field-Effect Transistors (OFETs) | unito.it |

| Aniline and 2-bromoaniline (B46623) | Chemical Oxidation | Soluble Conducting Polymers | qscience.com |

| 2,5-dithienylpyrrole derivatives | Electropolymerization | Electrochromic Devices | bohrium.com |

Role in the Development of Novel Heterocyclic Systems

Heterocyclic compounds are central to medicinal chemistry and materials science. The structure of this compound is well-suited for the synthesis of fused heterocyclic systems, particularly thienoquinolines. Quinoline scaffolds are present in numerous natural products and pharmaceuticals. nih.gov

The presence of the 2-bromoaniline moiety adjacent to the N-linked thiophene group allows for intramolecular cyclization reactions. A common strategy involves a palladium-catalyzed intramolecular C-C bond formation (e.g., Heck or Suzuki-type coupling) between the bromine-bearing carbon of the aniline ring and one of the adjacent carbons on the thiophene ring. This synthetic route provides a direct pathway to construct thieno[3,2-c]quinoline, a valuable heterocyclic core. The specific reaction conditions, including the choice of catalyst and base, can be optimized to achieve high yields of the desired fused system.

The general scheme for such a transformation is outlined below:

| Reactant | Catalyst | Reaction Type | Product |

| 2-Bromo-N-(aryl/alkyl)aniline | Palladium Acetate | Intramolecular C-H Arylation | Fused Heterocycle (e.g., Carbazole) |

| N-(2-Alkynyl)aniline | Iodine Monochloride (ICl) | Electrophilic Cyclization | 3-Iodoquinoline |

| o-Alkynylisocyanobenzenes | Chloride Ion | Cascade Cyclization | Indolo[2,3-b]quinolines |

This approach highlights the utility of this compound as a key intermediate for accessing complex, polycyclic aromatic systems that are otherwise difficult to synthesize. researchgate.net

Application in Ligand Design for Catalysis

The development of efficient catalysts is a cornerstone of modern organic synthesis, with ligand design playing a crucial role in controlling the activity and selectivity of metal catalysts. nih.gov Molecules containing both nitrogen and sulfur donor atoms can act as effective bidentate ligands for various transition metals, including palladium, nickel, and copper.

This compound contains a secondary amine (N-donor) and a thiophene ring (S-donor), making it a candidate for a bidentate N,S-ligand scaffold. Such ligands can coordinate with a metal center to form stable chelate complexes. The electronic and steric properties of the ligand can be tuned by modifying the aniline or thiophene rings. While the bromine atom might need to be replaced (for example, with a phosphine (B1218219) group via a cross-coupling reaction) to create a stronger coordinating ligand, the fundamental N-(thienylmethyl)aniline framework is promising.

Aniline derivatives have been successfully employed as ancillary ligands to stabilize palladium(II) precatalysts, which show high activity in cross-coupling reactions. nih.gov The coordination of the aniline helps to create a stable yet reactive catalytic species. Similarly, ligands incorporating thiophene moieties are used in various catalytic applications. By extension, complexes derived from this compound could find use in reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and C-H functionalization. The modular nature of the scaffold allows for systematic tuning to optimize catalytic performance for specific transformations. researchgate.net

| Ligand Scaffold | Metal | Application | Reference |

| (NHC)(Aniline) | Palladium(II) | Cross-Coupling Reactions | nih.gov |

| Mono-N-protected amino acids | Palladium(II) | C-H Functionalization | nih.gov |

| Indolyl-NNN-type | Palladium | Suzuki Coupling | mdpi.com |

| Bis-thiosemicarbazone | Nickel(II) | Complex Formation | mdpi.com |

Contribution to Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery and materials science to generate large collections of structurally diverse small molecules for screening. frontiersin.orgnih.gov A successful DOS campaign relies on starting materials that possess multiple points of diversification.

This compound is an excellent scaffold for DOS due to its three distinct functional regions that can be independently modified:

The Aryl Bromide: The bromine atom serves as a versatile functional handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and cyanation reactions. This allows for the introduction of a vast array of substituents (aryl, alkyl, alkynyl, amino, cyano groups, etc.) at this position.

The Secondary Amine: The N-H bond can be readily functionalized through acylation, alkylation, sulfonylation, or reductive amination, introducing another layer of structural diversity.

The Thiophene Ring: The thiophene ring is amenable to electrophilic substitution reactions, such as halogenation or formylation, typically at the C2 or C5 positions, providing further opportunities for diversification. nih.gov

Starting from this single intermediate, a multistep synthetic sequence can be designed where each step introduces a new element of diversity, rapidly generating a library of unique compounds. cam.ac.uk For example, a library could be created by first performing a Suzuki coupling at the bromine position with a set of boronic acids, followed by acylation of the secondary amine with a variety of acid chlorides. This approach allows for the systematic exploration of the chemical space around the core N-(thienylmethyl)aniline scaffold, which is valuable for identifying new bioactive molecules or materials with desired properties. researchgate.net

| Reactive Site on Scaffold | Reaction Type | Potential New Functional Groups |

| C-Br on Aniline Ring | Suzuki Coupling | Aryl, Heteroaryl, Vinyl |

| C-Br on Aniline Ring | Buchwald-Hartwig Amination | Primary/Secondary Amines, Amides |

| N-H of Secondary Amine | Acylation / Sulfonylation | Amides, Sulfonamides |

| Thiophene Ring | Electrophilic Halogenation | Bromo, Chloro, Iodo |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.